![molecular formula C11H8ClN3O3 B3037284 6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-20-9](/img/structure/B3037284.png)
6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione (ACPTD) is a synthetic triazine compound derived from the parent compound 1,2,4-triazine. It is a white crystalline solid which is soluble in methanol and ethanol and insoluble in water. ACPTD has been used in a variety of applications, including as a photosensitizer in photodynamic therapy (PDT) and as a potential inhibitor of a variety of enzymes.
Scientific Research Applications
- Caramel-Like Aroma : Structurally related to caramel compounds, 6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione belongs to the class of pyranones. These compounds often exhibit a caramel-like aroma. Compared to maltol (another caramel-like compound), this triazine derivative has better water solubility and a more pronounced “sweet” taste. It positively correlates with the “sweetness” perception in smoke flavor, enhancing the sweet and smooth characteristics of tobacco smoke .
- As consumer concerns about synthetic colorants grow, 6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione serves as a natural alternative for some synthetic dyes. It has been approved as a food coloring agent in several countries .
Flavor Chemistry and Food Science
Natural Food Coloring
properties
IUPAC Name |
6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-6(16)9-10(17)13-11(18)15(14-9)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWVOVIKBWIHJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188106 | |
Record name | 6-Acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666243 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
477854-20-9 | |
Record name | 6-Acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477854-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetyl-2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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